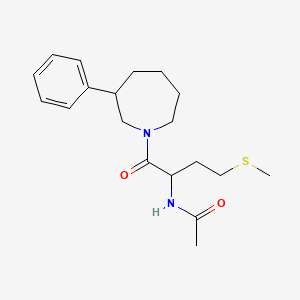
N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H28N2O2S and its molecular weight is 348.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antibacterial and antifungal activities, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a methylthio group and a phenylazepane moiety, which are critical for its biological activity. Its molecular formula is C15H20N2O2S, with a molecular weight of approximately 296.39 g/mol.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to traditional antibiotics.
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 | |
| Escherichia coli | 0.011 | |
| Enterobacter cloacae | 0.004 | |
| Bacillus cereus | 0.008 |
The compound's activity was found to exceed that of ampicillin in some cases, particularly against Enterobacter cloacae, which showed the lowest MIC value.
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity. The MIC values for various fungal strains further illustrate its broad-spectrum efficacy.
| Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.006 | |
| Aspergillus fumigatus | 0.020 | |
| Trichophyton viride | 0.004 |
The findings suggest that the compound is particularly effective against Trichophyton viride, indicating potential for therapeutic applications in treating fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to specific functional groups can enhance or diminish biological activity:
- Methylthio Group : This substituent appears to enhance antibacterial activity.
- Phenylazepane Moiety : Variations in the phenyl group can lead to differing levels of activity against specific bacterial strains.
- Acetamide Linkage : The presence of the acetamide group is essential for maintaining solubility and bioavailability.
Case Study 1: Efficacy Against Resistant Strains
A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound retained significant antibacterial activity, suggesting it could serve as a potential alternative treatment option in clinical settings where resistance is prevalent.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics such as ciprofloxacin and tetracycline. The combination therapy showed enhanced efficacy against multi-drug resistant bacteria, with reduced MIC values compared to each drug alone.
Eigenschaften
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-15(22)20-18(11-13-24-2)19(23)21-12-7-6-10-17(14-21)16-8-4-3-5-9-16/h3-5,8-9,17-18H,6-7,10-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIPMOMNRGHPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














